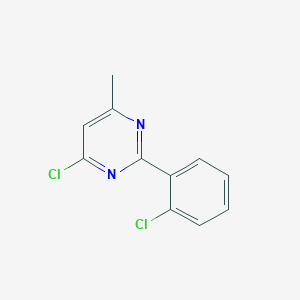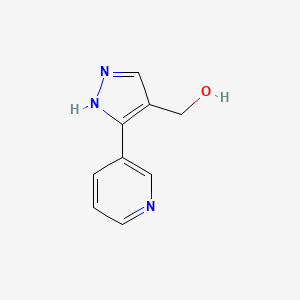
Nonafluor-tert-butylisobutyrat
Übersicht
Beschreibung
Nonafluoro-tert-butyl isobutyrate is an organic compound with the chemical formula C9F18O and a molecular weight of 438.07 g/mol. It is a colorless liquid with a sweet fragrance and low surface tension. This compound is primarily used in coatings, lubricants, and surfactants.
Wissenschaftliche Forschungsanwendungen
Nonafluoro-tert-butyl isobutyrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound can be used in biological studies to investigate the effects of fluorinated compounds on biological systems.
Industry: It is utilized in the production of coatings, lubricants, and surfactants, where its low surface tension and stability are advantageous.
Biochemische Analyse
Biochemical Properties
Nonafluoro-tert-butyl isobutyrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For instance, Nonafluoro-tert-butyl isobutyrate has been shown to interact with cytochrome P450 enzymes, leading to the inhibition of their metabolic activity . Additionally, it can form complexes with proteins, altering their conformation and function.
Cellular Effects
Nonafluoro-tert-butyl isobutyrate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways . Furthermore, Nonafluoro-tert-butyl isobutyrate can alter gene expression by affecting transcription factors and epigenetic modifications. These changes can result in altered cellular metabolism, including shifts in energy production and utilization.
Molecular Mechanism
The molecular mechanism of Nonafluoro-tert-butyl isobutyrate involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, leading to either inhibition or activation of their activity. For example, Nonafluoro-tert-butyl isobutyrate has been shown to inhibit the activity of acetylcholinesterase by binding to its active site . This inhibition prevents the breakdown of acetylcholine, resulting in increased levels of this neurotransmitter. Additionally, the compound can influence gene expression by binding to transcription factors and altering their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nonafluoro-tert-butyl isobutyrate can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions. Studies have shown that Nonafluoro-tert-butyl isobutyrate can degrade into smaller fluorinated compounds over time . These degradation products can have different effects on cellular function compared to the parent compound. Long-term exposure to Nonafluoro-tert-butyl isobutyrate in in vitro and in vivo studies has shown potential impacts on cellular function, including changes in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of Nonafluoro-tert-butyl isobutyrate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, Nonafluoro-tert-butyl isobutyrate can exhibit toxic effects, including oxidative stress and inflammation . Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular and physiological responses. Toxicity studies have shown that high doses of Nonafluoro-tert-butyl isobutyrate can result in adverse effects on liver and kidney function.
Metabolic Pathways
Nonafluoro-tert-butyl isobutyrate is involved in various metabolic pathways. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further react with cellular macromolecules, resulting in potential toxicity. Additionally, Nonafluoro-tert-butyl isobutyrate can influence metabolic flux by altering the activity of key metabolic enzymes. This can lead to changes in metabolite levels and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of Nonafluoro-tert-butyl isobutyrate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, Nonafluoro-tert-butyl isobutyrate can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can vary depending on factors such as blood flow and tissue permeability.
Subcellular Localization
Nonafluoro-tert-butyl isobutyrate exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, Nonafluoro-tert-butyl isobutyrate can accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification. Additionally, the compound can localize to the mitochondria, affecting mitochondrial function and energy production.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nonafluoro-tert-butyl isobutyrate can be synthesized through the esterification of nonafluoro-tert-butanol with isobutyric acid. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of nonafluoro-tert-butyl isobutyrate involves large-scale esterification reactions. The process is optimized to achieve high yields and purity, often using continuous flow reactors to enhance efficiency and control reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions: Nonafluoro-tert-butyl isobutyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nonafluoro-tert-butyl isobutyric acid.
Reduction: Reduction reactions can lead to the formation of nonafluoro-tert-butanol.
Substitution: Nonafluoro-tert-butyl isobutyrate can participate in nucleophilic substitution reactions, where the ester group is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Nonafluoro-tert-butyl isobutyric acid.
Reduction: Nonafluoro-tert-butanol.
Substitution: Various substituted nonafluoro-tert-butyl compounds, depending on the nucleophile used.
Wirkmechanismus
The mechanism by which nonafluoro-tert-butyl isobutyrate exerts its effects depends on its specific application. For example, in coatings, it may act as a surfactant, reducing surface tension and improving the spreadability of the coating. In biological systems, its fluorinated structure may interact with cellular components, affecting biological processes.
Molecular Targets and Pathways Involved:
Coatings and Surfactants: Interaction with surface molecules to reduce surface tension.
Biological Systems: Potential interaction with cell membranes and proteins.
Vergleich Mit ähnlichen Verbindungen
Nonafluoro-tert-butyl isobutyrate is unique due to its high fluorine content and low surface tension. Similar compounds include:
Perfluorooctanoic acid (PFOA): Used in various industrial applications, but has environmental and health concerns.
Perfluorobutanesulfonic acid (PFBS): Another fluorinated compound with applications in coatings and surfactants.
Nonafluoro-tert-butanol: A related compound with similar chemical properties but different functional groups.
Eigenschaften
IUPAC Name |
[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F9O2/c1-3(2)4(18)19-5(6(9,10)11,7(12,13)14)8(15,16)17/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZHJJUWVLPDLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F9O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660157 | |
| Record name | Perfluoro-tert-butyl isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-43-7 | |
| Record name | 2,2,2-Trifluoro-1,1-bis(trifluoromethyl)ethyl 2-methylpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoro-tert-butyl isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[3-(Hydroxymethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B1486559.png)









![(2E)-3-(furan-2-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B1486574.png)
![2-(4-aminopiperidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1486576.png)
![6-[3-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1486577.png)
